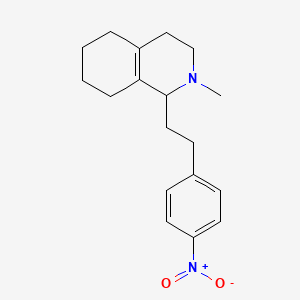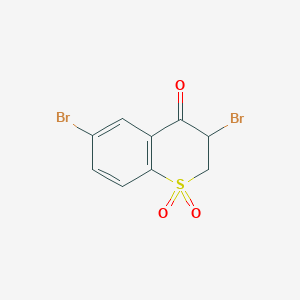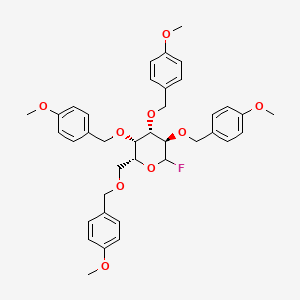![molecular formula C27H26N2O2S B11830342 (1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene](/img/structure/B11830342.png)
(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene is a complex organic compound with a unique tetracyclic structure. This compound is characterized by the presence of a sulfonyl group attached to a methylphenyl ring and a phenyl group attached to a diazatetracyclic core. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene typically involves multiple steps, including the formation of the diazatetracyclic core and the subsequent introduction of the sulfonyl and phenyl groups. The key steps in the synthesis may include:
Formation of the Diazatetracyclic Core: This can be achieved through a series of cyclization reactions, often starting from simpler precursors such as amines and aldehydes.
Introduction of the Sulfonyl Group: This step involves the reaction of the diazatetracyclic intermediate with a sulfonyl chloride, typically in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and the development of scalable processes. The industrial synthesis may also involve the use of continuous flow reactors to enhance reaction efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing a sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines.
Aplicaciones Científicas De Investigación
(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying stereochemistry and reaction mechanisms.
Biology: It may be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene: is unique due to its specific stereochemistry and functional groups.
Similar Compounds: Other diazatetracyclic compounds with different substituents or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C27H26N2O2S |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene |
InChI |
InChI=1S/C27H26N2O2S/c1-20-11-13-22(14-12-20)32(30,31)29-18-17-27-19-28(27)25(21-7-3-2-4-8-21)16-15-24(27)23-9-5-6-10-26(23)29/h2-16,24-25H,17-19H2,1H3/t24-,25+,27+,28?/m0/s1 |
Clave InChI |
MZTBYZHZUAENPX-LUZHYNNESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@]34CN3[C@H](C=C[C@H]4C5=CC=CC=C52)C6=CC=CC=C6 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC34CN3C(C=CC4C5=CC=CC=C52)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11830263.png)


![2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830275.png)



![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)
![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)





